An In-depth Technical Guide to the Chemical Properties of Benzylhydrazine Dihydrochloride
An In-depth Technical Guide to the Chemical Properties of Benzylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylhydrazine (B1204620) dihydrochloride (B599025) (CAS No: 20570-96-1) is a significant chemical intermediate, primarily utilized in the realms of organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its utility as a precursor in the synthesis of various heterocyclic compounds, notably pyrazoles and the antidepressant drug isocarboxazid (B21086), underscores its importance in medicinal chemistry and drug development.[3][4][5] This technical guide provides a comprehensive overview of the core chemical and physical properties of benzylhydrazine dihydrochloride, complete with experimental protocols and logical workflows to aid researchers in their understanding and application of this compound.
Chemical and Physical Properties
Benzylhydrazine dihydrochloride is typically a slightly yellow to beige powder.[1][6] A summary of its key quantitative properties is presented in the tables below.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 20570-96-1 | [6][7] |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [6][7] |
| Molecular Weight | 195.09 g/mol | [6] |
| IUPAC Name | benzylhydrazine;dihydrochloride | [7] |
| Synonyms | 1-Benzylhydrazine dihydrochloride, Benzylhydrazine 2HCl | [6][8] |
| InChI Key | MSJHOJKVMMEMNX-UHFFFAOYSA-N | [6][7] |
| SMILES | C1=CC=C(C=C1)CNN.Cl.Cl | [6] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Source(s) |
| Appearance | Slightly yellow to beige powder | [1][6][7] |
| Melting Point | 138-145 °C (decomposes) | [6][7][9] |
| Solubility | Insoluble in water. Soluble in water due to the dihydrochloride salt form. | [6][8] |
| ¹³C NMR | Spectra available | [10] |
| Infrared Spectrum | Conforms to standard | [7] |
Note on solubility: There are conflicting reports on the water solubility of benzylhydrazine dihydrochloride. While some sources state it is insoluble, others indicate solubility due to its salt form.[6][8] Experimental verification is recommended.
Experimental Protocols
Detailed methodologies for the determination of key chemical and physical properties of benzylhydrazine dihydrochloride are provided below. These protocols are based on standard laboratory techniques and can be adapted for specific experimental setups.
Determination of Melting Point
The melting point of benzylhydrazine dihydrochloride can be determined using a standard melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry benzylhydrazine dihydrochloride powder is placed in a capillary tube, sealed at one end, to a height of 2-3 mm. The sample should be tightly packed by tapping the tube gently.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady rate. For an unknown sample, a rapid initial heating can determine an approximate melting range. For a more accurate measurement, the heating rate should be slow (approximately 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For benzylhydrazine dihydrochloride, decomposition is observed in the range of 138-145 °C.[6][7][9]
Determination of Solubility
A qualitative and quantitative assessment of solubility in various solvents is crucial for reaction setup and purification.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, dichloromethane, hexane) should be selected.[11]
-
Qualitative Assessment: To a small, fixed volume of each solvent (e.g., 1 mL) in a vial, a small, measured amount of benzylhydrazine dihydrochloride (e.g., 10 mg) is added. The mixture is agitated at a constant temperature. Visual inspection determines if the solid dissolves completely, partially, or not at all.
-
Quantitative Assessment (Shake-Flask Method):
-
An excess amount of benzylhydrazine dihydrochloride is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]
-
The saturated solution is then filtered to remove undissolved solid.
-
The concentration of the dissolved benzylhydrazine dihydrochloride in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[11]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation: Approximately 1-2 mg of finely ground benzylhydrazine dihydrochloride is mixed with 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle.[12]
-
Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure using a hydraulic press to form a transparent pellet.[12]
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. The spectrum should conform to the known spectrum of benzylhydrazine dihydrochloride.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of benzylhydrazine dihydrochloride is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Spectral Acquisition: The NMR spectra are recorded on an NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled experiment is common.[13]
-
Data Analysis: The chemical shifts (δ), multiplicities, and coupling constants (J) are analyzed to confirm the structure of the molecule.
Purity Assay by Argentometric Titration
The purity of benzylhydrazine dihydrochloride can be determined by titrating the chloride ions with a standardized solution of silver nitrate (B79036).
Methodology:
-
Sample Preparation: A known mass of benzylhydrazine dihydrochloride is accurately weighed and dissolved in distilled water.
-
Titration Setup: The solution is placed in a conical flask, and a few drops of an appropriate indicator (e.g., potassium chromate (B82759) for the Mohr method) are added. The burette is filled with a standardized silver nitrate solution.
-
Titration: The silver nitrate solution is added dropwise to the benzylhydrazine dihydrochloride solution with constant swirling until the endpoint is reached, indicated by a persistent color change.
-
Calculation: The purity of the sample is calculated based on the volume of silver nitrate solution consumed. A purity of ≥96.0% is generally expected.[7]
Logical and Experimental Workflows
Synthesis of Pyrazole (B372694) Derivatives
Benzylhydrazine dihydrochloride is a key reagent in the synthesis of pyrazole derivatives, which are important scaffolds in medicinal chemistry.[4][10] The following diagram illustrates a typical workflow for a three-component reaction to synthesize a pyrazole.[1]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Benzylhydrazine dihydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 3. WO2017021246A1 - Process for the preparation of isocarboxazid - Google Patents [patents.google.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isocarboxazid - Wikipedia [en.wikipedia.org]
- 6. BENZYLHYDRAZINE DIHYDROCHLORIDE | 20570-96-1 [chemicalbook.com]
- 7. 105960050 [thermofisher.com]
- 8. CAS 20570-96-1: Benzylhydrazine dihydrochloride [cymitquimica.com]
- 9. Benzylhydrazine dihydrochloride | CAS#:20570-96-1 | Chemsrc [chemsrc.com]
- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 11. benchchem.com [benchchem.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. rsc.org [rsc.org]
